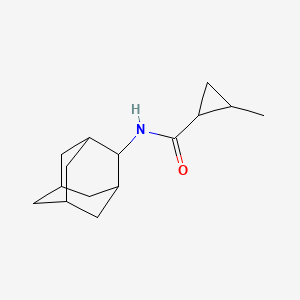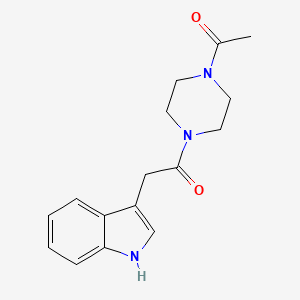
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide, commonly known as ADMC, is a synthetic compound that belongs to the class of adamantane derivatives. ADMC has gained attention due to its potential application in scientific research as it exhibits various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ADMC is not fully understood. However, it has been proposed that ADMC exerts its antiviral activity by inhibiting the fusion of the viral envelope with the host cell membrane. ADMC has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ADMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins. ADMC has also been found to induce the expression of heat shock proteins, which play a role in cellular stress response. Furthermore, ADMC has been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Advantages and Limitations for Lab Experiments
ADMC has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. Furthermore, ADMC exhibits a high level of stability, making it suitable for long-term experiments. However, ADMC also has some limitations. Its mechanism of action is not fully understood, which limits its potential applications. Additionally, ADMC exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of ADMC. One potential avenue of research is the development of ADMC derivatives with improved antiviral and anticancer activities. Additionally, further studies are needed to elucidate the mechanism of action of ADMC and to identify its molecular targets. Furthermore, the potential use of ADMC in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of ADMC involves the reaction between 2-adamantanone and 2-methylcyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of ADMC, which is then purified using chromatographic techniques.
Scientific Research Applications
ADMC has been extensively studied for its potential application in scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. ADMC has been shown to inhibit the replication of the influenza virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, ADMC has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-8-2-13(8)15(17)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h8-14H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROWRDSVUVMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
